molecular formula C12H17BrOS B5236084 1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene

1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene

Cat. No.: B5236084
M. Wt: 289.23 g/mol
InChI Key: CXDHCKKGSJSPBK-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a propan-2-ylsulfanylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) .

Another step involves the introduction of the propan-2-ylsulfanylpropoxy group. This can be done through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the propan-2-ylsulfanylpropoxy group. The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Palladium catalyst, boronic acid, base (e.g., NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzene derivatives without the bromine atom

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(propan-2-yl)benzene
  • 1-Bromo-4-(propan-2-ylsulfanyl)benzene

Uniqueness

1-Bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene is unique due to the presence of both a bromine atom and a propan-2-ylsulfanylpropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-4-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrOS/c1-10(2)15-9-3-8-14-12-6-4-11(13)5-7-12/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDHCKKGSJSPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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